Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate structure
942070-45-3 structure
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
942070-45-3
C19H26BNO4
343.225045681
MFCD12407262
844623
49758860

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Properties

Names and Identifiers

    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1-BOC-indole-3-boronic acid, pinacol ester
    • 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...
    • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER
    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate
    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
    • 1-BOC-indole-3-boronic acid pinacol ester
    • 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • WWMZOMHUEMTTQO-UHFFFAOYSA-N
    • BCP11507
    • EBD265102
    • AM80919
    • SY031275
    • BC000763
    • OR350029
    • 1-BOC-indole-3-bo
    • 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
    • 3-Bpin-N-Boc-indole
    • +Expand
    • MFCD12407262
    • WWMZOMHUEMTTQO-UHFFFAOYSA-N
    • 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
    • O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

Computed Properties

  • 343.19500
  • 0
  • 4
  • 3
  • 343.1954885 g/mol
  • 25
  • 512
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 49.7
  • 343.2

Experimental Properties

  • 3.72370
  • 49.69000

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Security Information

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003EIY-100mg
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 98%
100mg
$6.00 2024-04-19
A2B Chem LLC
AB57994-100mg
1-BOC-indole-3-boronic acid, pinacol ester
942070-45-3 98%
100mg
$5.00 2024-05-20
Aaron
AR003ERA-100mg
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%
100mg
$5.00 2024-07-18
abcr
AB273830-1 g
1-Boc-indole-3-boronic acid, pinacol ester, 96%; .
942070-45-3 96%
1g
€132.10 2023-04-26
Alichem
A199003855-250mg
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate
942070-45-3 95%
250mg
$673.20 2023-08-31
Ambeed
A240211-100mg
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%
100mg
$6.0 2024-04-16
Apollo Scientific
OR350029-1g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%
1g
£62.00 2023-08-31
Crysdot LLC
CD11007778-5g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95+%
5g
$321 2024-07-19
Enamine
EN300-1425793-0.05g
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%
0.05g
$19.0 2023-07-10
TRC
B600703-100mg
1-BOC-indole-3-boronic acid, pinacol ester
942070-45-3
100mg
$ 64.00 2023-04-18

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  2 h, 80 °C
Reference
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ;  16 h, 80 °C
Reference
Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch
Johansson Seechurn, Carin C. C.; Sivakumar, Vilvanathan; Satoskar, Deepak; Colacot, Thomas J., Organometallics, 2014, 33(13), 3514-3522

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  58 h, reflux
Reference
Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton
Wakamiya, Atsushi; Murakami, Takanori; Yamaguchi, Shigehiro, Chemical Science, 2013, 4(3), 1002-1007

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ;  23 h, 80 °C
Reference
Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity
Zhang, Zhen; Ray, Sneha; Imlay, Leah; Callaghan, Lauren T.; Niederstrasser, Hanspeter; et al, Chemical Science, 2021, 12(30), 10388-10394

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ;  rt → 80 °C; 23 h, 80 °C
Reference
Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization
Zhang, Zhen; Ray, Sneha; Imlay, Leah; Callaghan, Lauren T.; Niederstrasser, Hanspeter; et al, ChemRxiv, 2021, 1, 1-8

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  61 h, 80 °C
Reference
Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids
Oku, Naoki; Murakami, Masahiro ; Miura, Tomoya, Organic Letters, 2022, 24(8), 1616-1619

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ;  16 h, 75 °C; 75 °C → rt
Reference
Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation
Wang, Guanghui; Xu, Liang; Li, Pengfei, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 8 h, 60 °C
Reference
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
Reference
Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology
Watson, Charlotte G.; Aggarwal, Varinder K., Organic Letters, 2013, 15(6), 1346-1349

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
Reference
Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 4,5-Diazafluorene ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, 60 °C
Reference
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
Hoque, Emdadul Md; Bisht, Ranjana; Unnikrishnan, Anju; Dey, Sayan; Mahamudul Hassan, Mirja Md; et al, Angewandte Chemie, 2022, 61(27),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, 85 °C; 85 °C → rt
Reference
Preparation of pyrrolidine-based peptides as IAP inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Indole derivatives as androgen receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:942070-45-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:942070-45-3)
A LA DING
anhua.mao@aladdin-e.com

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Related Literature

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(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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